1-(3-Bromo-5-fluorophenyl)ethanol
Description
Contextual Significance of Substituted Phenylethanols in Modern Synthesis
Substituted phenylethanols, particularly those with a chiral center at the alcohol-bearing carbon, are highly valued intermediates in modern organic synthesis. The ability to produce these compounds in enantiomerically pure forms is critical for the development of stereospecific drugs, where one enantiomer may exhibit desired therapeutic activity while the other is inactive or even harmful. These chiral alcohols are precursors to a variety of pharmacologically active molecules, including certain types of phenylalkylamine pharmaceutical agents. google.com The synthetic utility of these compounds is demonstrated in their conversion to other key functional groups and chiral structures, such as oxiranes and substituted tetrahydrofurans, with retention of stereochemistry. google.com
Overview of Halogen Functionalization in Aromatic Systems
The introduction of halogen atoms onto an aromatic ring, known as halogenation, is a fundamental transformation in organic chemistry. glpbio.com This process is typically an electrophilic aromatic substitution, where a halogen acts as an electrophile and replaces a hydrogen atom on the aromatic ring. glpbio.com The reaction often requires a Lewis acid catalyst, such as iron halides (FeX₃) or aluminum halides (AlX₃), to activate the halogen and make it sufficiently electrophilic to react with the stable aromatic system. glpbio.com
The presence and position of halogens on an aryl ring significantly influence the molecule's physical, chemical, and biological properties. Halogens can alter a molecule's reactivity, lipophilicity, and metabolic stability. For instance, a bromine atom on an aromatic ring provides a reactive handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. ossila.comresearchgate.net Fluorine atoms, on the other hand, are often incorporated into drug candidates to enhance properties such as metabolic stability and binding affinity to target proteins due to fluorine's high electronegativity and ability to form strong bonds. ossila.com
Identification of Key Research Areas Pertaining to 1-(3-Bromo-5-fluorophenyl)ethanol
The compound this compound is a trifunctionalized molecule, possessing a secondary alcohol, a bromine atom, and a fluorine atom on a phenyl ring. This specific arrangement of functional groups makes it a valuable intermediate for synthetic applications, particularly in medicinal chemistry and materials science.
The primary research interest in this compound lies in its utility as a versatile building block. The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, or alkyne groups at this position. researchgate.net The secondary alcohol can be oxidized to the corresponding ketone, 1-(3-bromo-5-fluorophenyl)ethanone (B169089), or used in esterification or etherification reactions. Furthermore, the chiral center at the alcohol offers the potential for stereoselective synthesis, making it a precursor for enantiomerically pure target molecules.
Given its structure, this compound is a key intermediate for synthesizing more complex molecules. For example, its precursor, 3-bromo-5-fluorophenol, is utilized as a molecular scaffold for active pharmaceutical ingredients (APIs), such as anticancer agents. ossila.com Therefore, research involving this compound is likely focused on its incorporation into multi-step syntheses of novel therapeutic agents or functional organic materials where the specific 3-bromo-5-fluoro substitution pattern is desired to fine-tune the final product's biological or physical properties.
Current Research Gaps and Future Directions in the Field
Despite its potential, dedicated research on this compound itself is not extensive in publicly available literature. This points to several research gaps and opportunities for future investigation.
A significant gap is the lack of published, optimized, and scalable methods for the asymmetric synthesis of this compound. The development of efficient catalytic methods to produce the (R)- and (S)-enantiomers in high purity is crucial for its application in the synthesis of chiral drugs. google.com While methods for the asymmetric reduction of related ketones exist, a specific, high-yielding protocol for the 3-bromo-5-fluoro substituted variant remains an area for development.
Furthermore, there is limited information on the direct biological activity of this compound or its simple derivatives. Most of its utility is inferred from its role as an intermediate. Future research could explore its potential pharmacological or material properties. The systematic exploration of this compound as a key building block in the synthesis of diverse libraries of compounds for drug discovery screening would be a valuable endeavor. Documenting its use in the synthesis of specific, named drug candidates or advanced materials would solidify its importance in applied chemistry.
Chemical Properties and Data
Below are tables detailing the computed chemical properties of this compound.
Table 1: General Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| IUPAC Name | This compound |
| CAS Number | 627527-04-2 |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| XLogP3 | 2.2 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Exact Mass | 217.97426 Da | nih.gov |
| Monoisotopic Mass | 217.97426 Da | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMICUVVTYFJRJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Br)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Bromo 5 Fluorophenyl Ethanol
Stereoselective Synthesis of Enantiopure 1-(3-Bromo-5-fluorophenyl)ethanol
The creation of a single enantiomer of this compound is critical for its potential applications. This is achieved through stereoselective synthesis, a process that preferentially forms one stereoisomer over others. The most common and effective methods involve the asymmetric reduction of the prochiral ketone, 1-(3-bromo-5-fluorophenyl)ethanone (B169089).
Asymmetric Catalytic Reduction of 1-(3-Bromo-5-fluorophenyl)ethanone Precursors
Asymmetric catalytic reduction is a powerful technique that uses a small amount of a chiral catalyst to convert a large amount of the starting ketone into the desired chiral alcohol. This approach is favored for its efficiency and environmental friendliness compared to methods using stoichiometric amounts of chiral reagents. nih.gov
Asymmetric Hydrogenation (AH) involves the use of molecular hydrogen (H₂) as the hydrogen source in the presence of a chiral metal catalyst. While specific studies on the asymmetric hydrogenation of 1-(3-bromo-5-fluorophenyl)ethanone are not prevalent in the reviewed literature, the principles can be applied from similar reactions. For instance, chiral frustrated Lewis pairs (FLPs) have been successfully used in the metal-free asymmetric hydrogenation of fluorinated chromones, achieving high yields and enantiomeric excesses of up to 88%. nih.gov This suggests that similar catalytic systems could be adapted for the target ketone.
Asymmetric Transfer Hydrogenation (ATH) offers an alternative that uses hydrogen donor molecules, such as isopropanol (B130326) or formic acid, instead of gaseous hydrogen. This method often employs ruthenium-based catalysts like the Noyori-Ikariya catalyst. arkat-usa.orgacgpubs.org These catalysts have proven effective in the reduction of a wide range of ketones, including cyclic 1,3-diketones and complex tetrahydrocarbazole derivatives, with high enantioselectivity (up to 96-97% ee) and good yields. arkat-usa.orgacgpubs.org The reaction conditions, including the choice of hydrogen source and catalyst loading, can be fine-tuned to optimize the yield and enantiomeric excess for the reduction of 1-(3-bromo-5-fluorophenyl)ethanone. arkat-usa.org
Table 1: Representative Asymmetric Transfer Hydrogenation of Prochiral Ketones
| Catalyst (mol%) | Hydrogen Donor | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| (S,S)-4a (3) | Isopropanol | 2,2-dimethylcyclohexan-1,3-dione | >99 | 96 | arkat-usa.org |
Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of metals. For the reduction of ketones, bifunctional thiourea-amine organocatalysts have shown significant promise. nih.gov These catalysts work by activating the ketone through the thiourea (B124793) moiety while delivering a hydride from a source like catecholborane via the amine component. nih.gov This dual activation model has been successfully applied to the reduction of various aryl ketones, including those with halogen substituents, affording the corresponding alcohols in high yields (up to 92%) and excellent enantioselectivities (up to 99% ee). nih.gov The reaction temperature is a critical parameter, with lower temperatures often leading to higher enantioselectivity. nih.gov
Another organocatalytic strategy involves the use of a Hantzsch ester as the hydride source, catalyzed by a chiral Brønsted acid. This method has been effectively used for the enantioselective reduction of pyridines. nih.gov
Table 2: Enantioselective Organocatalytic Reduction of Aryl Ketones
| Catalyst (mol%) | Hydride Source | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Thiourea-amine D (10) | Catecholborane | Acetophenone (B1666503) | 88 | 98 | nih.gov |
| Thiourea-amine D (10) | Catecholborane | 4'-Fluoroacetophenone | 88 | 98 | nih.gov |
Biocatalytic Transformations for Enantioselective Production
Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations. These methods are highly valued for their exceptional selectivity (often >99% ee), mild reaction conditions, and adherence to green chemistry principles.
Isolated enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are highly efficient catalysts for the asymmetric reduction of ketones. These enzymes typically require a cofactor, such as NADH or NADPH, which is regenerated in situ using a sacrificial alcohol like isopropanol. nih.gov ADHs sourced from organisms like Rhodococcus erythropolis have been used to reduce structurally similar ketones with excellent conversion (>98%) and near-perfect enantioselectivity (>99.9% ee). nih.gov Both yeast and horse liver alcohol dehydrogenases are well-studied enzymes for such reductions. nih.gov The performance and stability of these enzymes can be further enhanced through immobilization on solid supports.
Instead of using isolated enzymes, whole microbial cells can be employed as biocatalysts. This approach has the advantage of containing the necessary enzymes and cofactor regeneration systems within the cell. Various microorganisms, including bacteria and fungi, are capable of reducing ketones to chiral alcohols. For example, strains of Lactobacillus paracasei have been successfully used to reduce piperonyl-containing ketones to the corresponding (R)-alcohol with high conversion and greater than 99% enantiomeric excess. nih.gov The process involves screening different microbial strains to find one with high activity and selectivity for the target substrate, 1-(3-bromo-5-fluorophenyl)ethanone, followed by optimizing parameters like pH, temperature, and substrate concentration to maximize the yield of the desired chiral alcohol. nih.gov
Chiral Resolution Strategies
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. For this compound, which possesses a stereocenter at the carbon atom bearing the hydroxyl group, obtaining enantiomerically pure forms is crucial for applications where stereochemistry dictates biological activity or material properties.
Diastereomeric Salt Formation
One of the most established and industrially viable methods for resolving chiral alcohols is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.org
The process for resolving racemic this compound would proceed in three main steps:
Esterification: The racemic alcohol is first converted into a derivative, such as a phthalate (B1215562) half-ester, by reacting it with an acid anhydride (B1165640) like phthalic anhydride. libretexts.org This introduces a carboxylic acid group, making the molecule suitable for reaction with a chiral base.
Salt Formation and Separation: The resulting racemic carboxylic acid derivative is then treated with an enantiomerically pure chiral base (the resolving agent), such as (+)-cinchotoxine, brucine, or (R)-1-phenylethylamine. wikipedia.orglibretexts.org This reaction produces a mixture of two diastereomeric salts, for instance, (R-alcohol, R-base) and (S-alcohol, R-base). Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize and can be isolated by filtration. libretexts.org
Hydrolysis: The separated diastereomeric salt is then treated with a strong acid or base to break the salt bond and hydrolyze the ester, liberating the enantiomerically pure alcohol and recovering the chiral resolving agent. libretexts.orglibretexts.org
The selection of the appropriate chiral resolving agent and crystallization solvent is critical and often determined empirically to achieve efficient separation. unchainedlabs.com
Table 1: Representative Chiral Resolving Agents for Alcohols (via Acid Derivatives) This table presents common resolving agents used for chiral alcohols after derivatization. The optimal choice depends on the specific substrate.
| Resolving Agent | Type | Typical Substrate Derivative |
| (R)-(+)-1-Phenylethylamine | Chiral Base | Phthalate or Succinate Half-Ester |
| (S)-(-)-1-Phenylethylamine | Chiral Base | Phthalate or Succinate Half-Ester |
| Brucine | Chiral Base (Alkaloid) | Carboxylic Acid Derivative |
| Strychnine | Chiral Base (Alkaloid) | Carboxylic Acid Derivative |
| (1R,2S)-(-)-Ephedrine | Chiral Base (Amino Alcohol) | Carboxylic Acid Derivative |
Enantioselective Inclusion Complex Formation and Crystallization
This resolution method relies on the ability of a chiral host molecule to selectively form a crystalline inclusion complex with one enantiomer from a racemic guest mixture. The differing stability or crystallization kinetics of the two possible diastereomeric complexes (host with R-guest vs. host with S-guest) allows for the selective crystallization of one complex.
The process would involve:
Preparing a solution containing the racemic this compound and a suitable chiral host molecule.
Inducing crystallization, which would preferentially yield crystals of the complex containing only one of the alcohol's enantiomers.
Separating the crystals and liberating the pure enantiomer from the host molecule.
While this method avoids the need for covalent derivatization of the alcohol, its success is highly dependent on finding a host molecule that exhibits significant chiral recognition for the target guest. nih.gov This technique has been demonstrated for the separation of various chiral compounds, sometimes using magnetic particles to assist in the separation of the desired crystalline form. nih.gov
Non-Stereoselective Synthetic Pathways to this compound
Non-stereoselective, or racemic, syntheses produce an equal mixture of both enantiomers of the target molecule. These methods are often more direct and serve as the starting point for subsequent chiral resolution. A common and straightforward approach is the reduction of the corresponding ketone, 3'-bromo-5'-fluoroacetophenone. thermofisher.comsynquestlabs.com
Alternatively, carbon-carbon bond-forming reactions such as Grignard and organolithium reactions provide versatile routes starting from different precursors.
Grignard Reaction Approaches
The Grignard reaction is a robust method for forming carbon-carbon bonds and synthesizing alcohols. Two primary Grignard routes can be envisioned for the synthesis of racemic this compound:
Route A: Reaction of a phenyl-based Grignard reagent with an aldehyde.
Reagent Formation: 1,3-Dibromo-5-fluorobenzene is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the Grignard reagent, 3-bromo-5-fluorophenylmagnesium bromide.
Carbonyl Addition: This reagent is then added to acetaldehyde. The nucleophilic aryl group attacks the electrophilic carbonyl carbon of the acetaldehyde.
Workup: An acidic workup protonates the resulting alkoxide to yield the final product, this compound.
Route B: Reaction of an alkyl-based Grignard reagent with a benzaldehyde.
Reagent Formation: Methyl bromide is reacted with magnesium to form methylmagnesium bromide.
Carbonyl Addition: This reagent is added to 3-bromo-5-fluorobenzaldehyde (B68483).
Workup: Acidic workup provides the target secondary alcohol.
Table 2: Representative Grignard Reaction Scheme This table outlines the general components for a Grignard synthesis of the target compound.
| Route | Organometallic Precursor | Carbonyl Compound | Product |
| A | 1,3-Dibromo-5-fluorobenzene | Acetaldehyde | This compound |
| B | Methyl Bromide | 3-Bromo-5-fluorobenzaldehyde | This compound |
Organolithium Chemistry Routes
Organolithium reagents are more reactive than their Grignard counterparts and are typically generated via halogen-metal exchange. psu.edu The synthetic strategies are analogous to the Grignard routes.
The most common pathway would involve:
Reagent Formation: 1,3-Dibromo-5-fluorobenzene is dissolved in an anhydrous ether solvent and cooled to a low temperature (typically -78 °C). An alkyllithium reagent, such as n-butyllithium, is added, which selectively exchanges one of the bromine atoms for lithium, forming 3-bromo-5-fluorophenyllithium. psu.edu
Carbonyl Addition: Acetaldehyde is added to the solution, which is attacked by the highly nucleophilic carbanion of the organolithium reagent.
Workup: The reaction is quenched with an aqueous acid solution to yield racemic this compound.
Due to the high reactivity of organolithium reagents, these reactions must be conducted under strictly anhydrous conditions and at low temperatures to prevent side reactions. psu.edu
Reduction of Ketone Intermediates (e.g., using Borohydrides, Hydrides)
A primary and straightforward method for synthesizing this compound involves the reduction of its corresponding ketone precursor, 3-bromo-5-fluoroacetophenone. This transformation is a classic example of nucleophilic addition to a carbonyl group, where a hydride ion (H⁻) attacks the electrophilic carbonyl carbon.
Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.in Sodium borohydride is a milder and more selective reagent, often used in protic solvents like methanol (B129727) or ethanol (B145695). It is effective in reducing aldehydes and ketones to their corresponding alcohols without affecting more robust functional groups. ncert.nic.in Lithium aluminium hydride is a much stronger reducing agent, capable of reducing not only ketones but also esters and carboxylic acids. Due to its high reactivity, it requires anhydrous aprotic solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether.
Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium, platinum, or nickel, also serves as an effective reduction method. ncert.nic.in
Table 1: Comparison of Common Reducing Agents for Ketone Reduction
| Reagent | Formula | Typical Solvents | Reactivity | Selectivity |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild | High (Ketones, Aldehydes) |
| Lithium Aluminium Hydride | LiAlH₄ | THF, Diethyl Ether | Strong | Low (Reduces most carbonyls) |
| Catalytic Hydrogenation | H₂/Catalyst | Various | Varies with catalyst | Good |
Friedel-Crafts Acylation Followed by Reduction
A two-step approach to this compound involves an initial Friedel-Crafts acylation, followed by the reduction of the resulting ketone. masterorganicchemistry.com This method builds the carbon skeleton on the aromatic ring first.
The process begins with the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene. libretexts.orgsavemyexams.com In this electrophilic aromatic substitution reaction, an acyl group, typically from an acyl chloride like acetyl chloride (CH₃COCl), is introduced onto the benzene (B151609) ring. masterorganicchemistry.com The reaction is promoted by a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion. masterorganicchemistry.com The bromo and fluoro substituents on the aromatic ring are deactivating but ortho-, para-directing, influencing the position of the incoming acyl group.
Once the intermediate, 3-bromo-5-fluoroacetophenone, is synthesized and purified, it is then reduced to the target secondary alcohol, this compound, using the methods described in the previous section (e.g., NaBH₄ reduction). A key advantage of this acylation-reduction sequence is that, unlike Friedel-Crafts alkylation, the acylation step does not suffer from poly-substitution because the introduced acyl group is deactivating, preventing further reactions on the ring. libretexts.org
Barbier-Type Reactions for Carbon-Carbon Bond Formation
Barbier-type reactions offer an alternative route for forming the crucial carbon-carbon bond in a single step. wikipedia.org This organometallic reaction involves the in-situ generation of a nucleophilic organometallic reagent, which then immediately reacts with a carbonyl compound present in the same reaction vessel. wikipedia.org This contrasts with the Grignard reaction, where the organometallic reagent is prepared separately. nih.gov
For the synthesis of this compound, a Barbier-type reaction could be envisioned by reacting 3-bromo-5-fluorobenzaldehyde with a methylating agent, such as methyl iodide, in the presence of a suitable metal. Metals commonly used in Barbier reactions include magnesium, zinc, indium, tin, and samarium(II) iodide. wikipedia.orgalfa-chemistry.com A significant advantage of this method is its tolerance to a variety of functional groups and its ability to be performed in aqueous media in some cases, aligning with the principles of green chemistry. wikipedia.org The reaction generates the secondary alcohol directly from the aldehyde precursor.
Optimization of Reaction Conditions and Process Intensification
Solvent Effects on Reaction Yield and Selectivity
The choice of solvent is critical in the synthesis of this compound as it can significantly influence reaction rates, yields, and selectivity.
For Reductions: In the reduction of 3-bromo-5-fluoroacetophenone with sodium borohydride, protic solvents like methanol or ethanol are preferred as they can protonate the intermediate alkoxide. For the more reactive LiAlH₄, aprotic ethers like THF are necessary to prevent reaction with the solvent.
For Friedel-Crafts Acylation: These reactions are typically carried out in non-polar, aprotic solvents such as dichloromethane (B109758) or carbon disulfide to avoid reaction with the Lewis acid catalyst.
For Barbier-Type Reactions: The solvent choice is broad and includes ethers like THF, as well as polar aprotic solvents like N,N-dimethylformamide (DMF). alfa-chemistry.com The ability of certain Barbier reactions to proceed in water is a notable advantage. wikipedia.org
The polarity, coordinating ability, and protic/aprotic nature of the solvent must be carefully matched to the specific reaction mechanism to stabilize intermediates and transition states, thereby maximizing the desired outcome.
Catalyst Development and Ligand Design for Improved Efficiency
Catalysts are central to many of the synthetic routes for this compound.
Friedel-Crafts Acylation: While traditional catalysts like AlCl₃ are effective, they are often required in stoichiometric amounts. wikipedia.org Research focuses on developing milder and more catalytic Lewis acids, such as zinc salts or iron chlorides, to improve the environmental profile and simplify workup procedures. masterorganicchemistry.comwikipedia.org
Asymmetric Synthesis: To produce a single enantiomer of this compound, such as the (S)- or (R)-isomer, asymmetric catalysis is employed. bldpharm.comuni.lu This often involves the asymmetric reduction of the ketone precursor using a chiral catalyst, such as a borane (B79455) reagent complexed with a chiral oxazaborolidine ligand (Corey-Bakshi-Shibata reduction).
Cross-Coupling Reactions: In related syntheses involving functionalization of the bromo-fluoro-phenyl scaffold, palladium catalysts are paramount. The efficiency of these reactions is highly dependent on the ligand coordinated to the palladium center. Ligands such as triphenylphosphine (B44618) (PPh₃), dppf (1,1'-bis(diphenylphosphino)ferrocene), and XPhos are selected to optimize the catalytic cycle of oxidative addition and reductive elimination. google.com
Table 2: Examples of Catalysts in Relevant Synthetic Steps
| Reaction Type | Catalyst Example | Ligand Example (if applicable) | Purpose |
| Friedel-Crafts Acylation | AlCl₃, FeCl₃ | N/A | Activation of acyl halide |
| Asymmetric Reduction | Chiral Oxazaborolidine | N/A | Enantioselective ketone reduction |
| Cross-Coupling | Pd(dppf)Cl₂ | dppf | C-C or C-N bond formation |
| Cross-Coupling | Pd₂(dba)₃ | XPhos | C-C or C-N bond formation |
Temperature and Pressure Influence on Reaction Kinetics
Temperature and pressure are fundamental parameters that control the rate and outcome of chemical reactions.
Temperature: According to the Arrhenius equation, increasing the temperature generally accelerates reaction rates. However, for many of the synthetic steps toward this compound, precise temperature control is crucial.
Friedel-Crafts acylations are often initiated at low temperatures (e.g., 0 °C) to moderate the highly exothermic reaction and prevent side reactions.
Reductions with powerful hydrides like LiAlH₄ are also performed at low temperatures to enhance selectivity.
In some syntheses, heating is required to overcome the activation energy barrier. For example, a related synthesis of 2-[3-bromo-5-fluorophenyl]acetonitrile specifies a reaction temperature of 75°C to drive the reaction to completion. chemicalbook.com
Pressure: The influence of pressure is most significant in reactions that involve gaseous reagents or produce gaseous byproducts. In the context of synthesizing this compound, pressure is a key variable primarily in catalytic hydrogenation, where the pressure of hydrogen gas directly affects its concentration in the reaction medium and, consequently, the rate of reduction. For most other solution-phase reactions discussed, the reactions are conducted at atmospheric pressure, and pressure variations have a negligible effect on the kinetics.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals like this compound is a critical aspect of modern process development. These principles aim to reduce the environmental impact of chemical manufacturing by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of this specific substituted phenylethanol, several green chemistry concepts are particularly relevant.
A significant contributor to chemical waste is the use of organic solvents. Consequently, developing solvent-free reaction conditions is a key goal in green chemistry. One established method for achieving solvent-free reductions of ketones to alcohols is through mechanochemistry, specifically ball milling. rsc.org This technique uses mechanical force to initiate chemical reactions between solid reactants in the absence of a solvent.
For the synthesis of this compound, a potential solvent-free route involves the reduction of the precursor ketone, 3-bromo-5-fluoroacetophenone, using a solid reducing agent like sodium borohydride. The reaction is conducted in a high-energy ball mill, where the mechanical impact and friction between the milling balls and the reactants provide the energy for the reaction to proceed. This approach eliminates the need for flammable and often toxic organic solvents, which simplifies product work-up and drastically reduces waste generation.
Table 1: General Conditions for Solvent-Free Ketone Reduction via Ball Milling
| Parameter | Condition | Rationale |
| Reactants | Ketone, Sodium Borohydride | Solid-state reactants suitable for mechanochemical activation. rsc.org |
| Apparatus | High-energy Spex Certiprep mixer/mill | Provides sufficient energy to initiate the reaction without thermal input. rsc.org |
| Milling Media | Stainless steel or aluminum oxide ball bearings | Facilitate efficient energy transfer and mixing of reactants. rsc.org |
| Reaction Time | Typically 1-6 hours | Varies depending on the reactivity of the specific ketone substrate. rsc.org |
| Work-up | Quenching with dilute acid | Neutralizes excess reducing agent and facilitates product isolation. rsc.org |
This solvent-free method presents a significant green advantage over traditional solution-phase reductions, which typically employ solvents such as methanol, ethanol, or tetrahydrofuran.
The core aromatic structure of this compound is derived from petrochemical feedstocks. Currently, there are no established industrial-scale synthetic routes that produce this specific bromo- and fluoro-substituted aromatic ring from renewable resources like biomass. The starting materials for such complex halogenated aromatics are typically benzene or toluene, which are products of crude oil refining.
However, green chemistry principles can still be applied by considering the reagents used in subsequent synthetic transformations. For instance, in the reduction of 3-bromo-5-fluoroacetophenone to this compound, if a solution-phase reaction is employed, the choice of solvent is critical. Using renewable solvents like ethanol, which can be produced through fermentation of plant materials, is preferable to petroleum-derived solvents.
Furthermore, the field of biocatalysis offers potential future avenues for incorporating renewability. The use of enzymes or whole-cell systems to perform the reduction of the ketone precursor could allow the reaction to proceed in an aqueous medium and potentially utilize renewable reducing cofactors derived from cellular metabolism. While specific research on the biocatalytic reduction of 3-bromo-5-fluoroacetophenone is not widely published, it represents a promising area for future green process development.
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.comrsc.org
A common and practical method for synthesizing this compound is the reduction of 3-bromo-5-fluoroacetophenone using sodium borohydride. While this is an effective transformation, it is not perfectly atom-economical. The reaction generates inorganic borate (B1201080) byproducts that are not incorporated into the final product and constitute waste. scranton.edu
The theoretical atom economy for this reduction can be calculated as follows:
Reaction: 4 C₈H₆BrFO + NaBH₄ + 4 H₂O → 4 C₈H₈BrFO + NaB(OH)₄
For the purpose of the standard atom economy calculation, only the primary reactants contributing atoms to the product and major byproducts are considered.
Table 2: Atom Economy Calculation for the Reduction of 3-Bromo-5-fluoroacetophenone
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| 3-Bromo-5-fluoroacetophenone | C₈H₆BrFO | 217.04 | Reactant |
| Sodium Borohydride | NaBH₄ | 37.83 | Reactant |
| Total Reactant Mass | 254.87 | ||
| This compound | C₈H₈BrFO | 219.05 | Desired Product |
Calculation:
Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Percent Atom Economy = (219.05 / 254.87) x 100 ≈ 85.9%
An atom economy of 85.9% indicates that a significant portion of the reactant mass is converted into the desired alcohol. However, it also highlights that over 14% of the reactant mass ends up as byproducts, which must be separated and managed as waste. In contrast, an ideal addition reaction, where all reactant atoms are incorporated into the final product, would have an atom economy of 100%. scranton.edu The BHC synthesis of Ibuprofen, a well-known green process, achieves a 77% atom economy, putting the efficiency of this specific reduction step in a favorable context. monash.edu
Chemical Reactivity and Derivatization of 1 3 Bromo 5 Fluorophenyl Ethanol
Reactions Involving the Secondary Hydroxyl Group
The secondary hydroxyl group is located at a benzylic position, which significantly influences its reactivity. The proximity of the phenyl ring stabilizes potential cationic or radical intermediates, facilitating a variety of transformations.
Oxidation Reactions to Ketones and Carboxylic Acids
The secondary alcohol functionality of 1-(3-bromo-5-fluorophenyl)ethanol can be oxidized to the corresponding ketone, 3'-bromo-5'-fluoroacetophenone. A variety of oxidizing agents can accomplish this transformation. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions, can further oxidize the benzylic position to a carboxylic acid, though this typically requires the cleavage of the carbon-carbon bond next to the ring if an alkyl group is present. However, for a secondary alcohol, the primary product with these strong oxidants would be the ketone. chemistrysteps.com Milder and more selective oxidizing agents are commonly employed to ensure the reaction stops at the ketone stage.
Common reagents for the oxidation of secondary benzylic alcohols to ketones include:
Chromium-based reagents: Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for this transformation under mild conditions.
Manganese-based reagents: Activated manganese dioxide (MnO₂) is a selective reagent for the oxidation of benzylic and allylic alcohols.
Sulfur-based reagents: The Swern oxidation, utilizing dimethyl sulfoxide (DMSO) and oxalyl chloride, and the Parikh-Doering oxidation, using the sulfur trioxide pyridine complex, are mild methods that avoid the use of heavy metals. google.com
Nitroxide-catalyzed oxidations: Systems using catalytic amounts of nitroxides like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant are also effective.
| Oxidizing Agent | Product | General Conditions |
| Pyridinium chlorochromate (PCC) | 3'-Bromo-5'-fluoroacetophenone | Dichloromethane (B109758) (CH₂Cl₂) |
| Swern Oxidation (DMSO, (COCl)₂) | 3'-Bromo-5'-fluoroacetophenone | Dichloromethane (CH₂Cl₂), low temperature |
| Potassium permanganate (KMnO₄) | 3'-Bromo-5'-fluoroacetophenone | Controlled conditions |
Esterification and Etherification Reactions
Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. chemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium process, and the formation of the ester can be favored by removing water as it is formed. masterorganicchemistry.com
Alternatively, more reactive acylating agents such as acyl chlorides or acid anhydrides can be used for a more rapid and often irreversible esterification. chemguide.co.uk These reactions are typically carried out in the presence of a base, like pyridine, to neutralize the acidic byproduct (HCl or a carboxylic acid). vedantu.com
Etherification: Ethers can be synthesized from this compound through several methods. The Williamson ether synthesis involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction to form the ether.
Halogenation at the Carbinol Center
The hydroxyl group can be replaced by a halogen atom through nucleophilic substitution. This conversion of an alcohol to an alkyl halide is a fundamental transformation in organic synthesis. The reactivity of the benzylic alcohol facilitates this process due to the stability of the intermediate benzylic carbocation in Sₙ1-type reactions.
Common methods for this transformation include:
Reaction with hydrogen halides: Concentrated hydrobromic (HBr) or hydrochloric (HCl) acid can be used to convert the alcohol to the corresponding benzyl (B1604629) bromide or chloride.
Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃): These reagents are effective for converting secondary alcohols to chlorides and bromides, respectively. The reaction with thionyl chloride is often performed in the presence of pyridine.
A rapid and highly chemoselective method for the chlorination of benzylic alcohols utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (DMSO) under neutral conditions. organic-chemistry.org This method is advantageous as it avoids harsh acidic conditions. organic-chemistry.org
| Reagent | Product |
| Thionyl chloride (SOCl₂) | 1-(3-Bromo-5-fluorophenyl)ethyl chloride |
| Phosphorus tribromide (PBr₃) | 1-Bromo-1-(3-bromo-5-fluorophenyl)ethane |
| 2,4,6-Trichloro-1,3,5-triazine (TCT)/DMSO | 1-(3-Bromo-5-fluorophenyl)ethyl chloride |
Furthermore, benzylic C-H bonds are weaker than typical sp³ hybridized C-H bonds, making them susceptible to radical halogenation. libretexts.org Reagents like N-bromosuccinimide (NBS), often in the presence of a radical initiator, can be used for benzylic bromination. chemistrysteps.comlibretexts.org
Dehydration Reactions
The dehydration of this compound involves the elimination of a water molecule to form an alkene, specifically 3-bromo-5-fluorostyrene. This reaction is typically catalyzed by strong acids, such as sulfuric acid or phosphoric acid, and often requires heat. The mechanism proceeds via protonation of the hydroxyl group, forming a good leaving group (water), followed by the loss of water to generate a stable benzylic carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from the adjacent carbon to form the double bond.
Recent research has shown that catalysts like copper(II) and zinc(II) fused-bisoxazolidine complexes can efficiently dehydrate 1-phenylethanol to styrene (B11656) in high yields. acs.orgacs.orgnih.gov Similarly, solid acid catalysts such as Amberlyst-15 have also been demonstrated to be effective for the liquid-phase dehydration of 1-phenylethanol. researchgate.net These methods could likely be applied to the dehydration of this compound.
Reactions Involving the Aryl Halides (Bromo and Fluoro Substituents)
The presence of bromo and fluoro substituents on the phenyl ring opens up avenues for further functionalization, particularly through transition metal-catalyzed reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective transformations at the bromine-substituted position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions due to the presence of the aryl bromide.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. rsc.org This allows for the formation of a new carbon-carbon bond, leading to biaryl compounds or the introduction of various alkyl or vinyl groups. The reaction is tolerant of many functional groups, including the hydroxyl group on the ethanol (B145695) side chain.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction forms a new carbon-carbon bond at one of the vinylic positions of the alkene, typically with high trans selectivity. organic-chemistry.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (usually an amine). organic-chemistry.orgnih.gov This method is highly effective for the synthesis of aryl-substituted alkynes.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.orglibretexts.org This provides a direct route to synthesize N-aryl or N-heteroaryl derivatives.
Below is a table summarizing potential palladium-catalyzed cross-coupling reactions for this compound.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 1-(3-R-5-fluorophenyl)ethanol |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 1-(3-(alkenyl)-5-fluorophenyl)ethanol |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(3-(alkynyl)-5-fluorophenyl)ethanol |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, BINAP, NaOt-Bu | 1-(3-(R¹R²N)-5-fluorophenyl)ethanol |
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgmasterorganicchemistry.com
In the case of this compound, the fluorine atom is the potential leaving group. However, the substituents on the ring, a bromine atom and a 1-hydroxyethyl group, are located meta to the fluorine. Neither of these groups is a strong electron-withdrawing group capable of providing the necessary resonance stabilization for the Meisenheimer complex. Both halogens and the hydroxyethyl group are generally considered deactivating towards nucleophilic attack. Consequently, SNAr reactions at the fluorine position of this compound are highly unfavorable and would require exceptionally harsh reaction conditions, with little expectation of success.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org For aryl bromides like this compound, this is most commonly achieved using organolithium reagents, such as n-butyllithium or tert-butyllithium, in what is known as a lithium-halogen exchange. ias.ac.in The reaction is typically very fast, even at low temperatures, and proceeds by exchanging the bromine atom for a lithium atom. wikipedia.org
A significant consideration for this reaction with this compound is the presence of the acidic proton of the secondary alcohol. Organolithium reagents are strong bases and will rapidly deprotonate the hydroxyl group. Therefore, at least two equivalents of the organolithium reagent are required: one to deprotonate the alcohol and a second to perform the metal-halogen exchange. Alternatively, the alcohol can be protected with a suitable protecting group (e.g., silyl ether) before the exchange reaction.
The resulting aryllithium species is a potent nucleophile and can be trapped with a wide range of electrophiles to introduce new functional groups at the C3 position.
Table 5: Hypothetical Metal-Halogen Exchange and Subsequent Electrophilic Quench
| Reagent 1 | Reagent 2 (Electrophile) | Expected Product (after workup) |
| 2.2 eq. n-BuLi | CO₂ | 3-fluoro-5-(1-hydroxyethyl)benzoic acid |
| 2.2 eq. t-BuLi | DMF | 3-fluoro-5-(1-hydroxyethyl)benzaldehyde |
| 1.1 eq. i-PrMgCl·LiCl, then 1.1 eq. n-BuLi | I₂ | 1-(3-fluoro-5-iodophenyl)ethanol |
| 2.2 eq. n-BuLi | (CH₃)₃SiCl | 1-(3-fluoro-5-(trimethylsilyl)phenyl)ethanol |
Electrophilic Aromatic Substitution (if applicable to the ring)
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com However, the reactivity of the ring is highly dependent on the nature of its substituents. In this compound, the aromatic ring is substituted with three groups: fluoro, bromo, and 1-hydroxyethyl.
Both fluorine and bromine are halogens, which are deactivating groups due to their strong inductive electron-withdrawing effect, although they direct incoming electrophiles to the ortho and para positions via resonance. lumenlearning.com The 1-hydroxyethyl group is also generally considered to be a deactivating, ortho, para-directing group. The cumulative effect of these three deactivating groups makes the aromatic ring of this compound significantly electron-deficient and thus highly unreactive towards electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com
Attempting EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require forcing conditions (strong acids, high temperatures), which could lead to decomposition or unwanted side reactions. Furthermore, predicting the regioselectivity is complex. The available positions for substitution are C2, C4, and C6. All three existing substituents direct to these positions, but steric hindrance and the relative directing strength would influence the outcome, which would likely be a mixture of products with low yield. Therefore, EAS is not a synthetically viable strategy for the further functionalization of this particular compound.
Transformations for Diverse Chemical Scaffolds
Cyclization Reactions Utilizing this compound as a Building Block
While specific examples of cyclization reactions starting directly from this compound are not extensively documented in the literature, its structure lends itself to several established cyclization strategies. The presence of a bromo-substituted aryl group and a secondary alcohol provides the necessary handles for intramolecular reactions to form heterocyclic systems.
One of the most powerful methods for forming carbon-carbon bonds is the intramolecular Heck reaction. wikipedia.orgchim.itlibretexts.orgprinceton.edu This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org To utilize this compound in such a reaction, the hydroxyl group would first need to be tethered to an alkene-containing moiety. This could be achieved through etherification or esterification. The subsequent intramolecular Heck reaction would then lead to the formation of various carbocyclic and heterocyclic ring systems. The reaction is known for its high functional group tolerance and can be used to construct small, medium, and large rings. organicreactions.org
Another potential cyclization strategy is the Pictet-Spengler reaction, which is a condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.orgnrochemistry.comjk-sci.com To employ this compound in this reaction, it would first need to be converted to the corresponding β-(3-bromo-5-fluorophenyl)ethylamine. This transformation could be achieved through a variety of synthetic methods, including conversion of the alcohol to a leaving group, followed by nucleophilic substitution with a cyanide or azide, and subsequent reduction. The resulting amine could then be reacted with an aldehyde or ketone to generate tetrahydroisoquinoline derivatives. wikipedia.orgjk-sci.com
Table 1: Potential Cyclization Reactions Involving Derivatives of this compound
| Reaction Name | Required Modification of this compound | Resulting Scaffold | Key Features |
| Intramolecular Heck Reaction | Etherification or esterification with an alkene-containing moiety | Carbocycles and Heterocycles | Palladium-catalyzed, high functional group tolerance |
| Pictet-Spengler Reaction | Conversion to β-(3-bromo-5-fluorophenyl)ethylamine | Tetrahydroisoquinolines | Acid-catalyzed condensation and cyclization |
Multi-Component Reactions Incorporating the Compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. The functional groups of this compound make it a plausible candidate for incorporation into certain MCRs, likely after some initial functional group manipulation.
The Ugi reaction is a well-known four-component reaction that involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.govnih.gov To utilize this compound, it could be oxidized to the corresponding ketone, 3-bromo-5-fluoroacetophenone. This ketone could then serve as the carbonyl component in an Ugi reaction. Alternatively, the alcohol could be converted into an amine, which could then participate as the amine component. The versatility of the Ugi reaction allows for the rapid generation of a library of complex molecules from simple building blocks. nih.govrsc.org
While direct participation of the alcohol in a multi-component reaction is less common, its conversion to other functional groups opens up numerous possibilities. For instance, conversion to an aldehyde would allow its use in a variety of MCRs, such as the Passerini reaction or the Hantzsch dihydropyridine synthesis.
Table 2: Potential Multi-Component Reactions with Derivatives of this compound
| Reaction Name | Required Modification of this compound | Role of Derivative | Resulting Product Type |
| Ugi Reaction | Oxidation to 3-bromo-5-fluoroacetophenone | Carbonyl component | Bis-amide |
| Ugi Reaction | Conversion to the corresponding amine | Amine component | Bis-amide |
Synthesis of Polyfunctionalized Derivatives
The synthesis of polyfunctionalized derivatives from this compound can be achieved through a variety of modern synthetic methodologies that take advantage of its distinct functional groups.
The bromine atom on the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. beilstein-journals.orgnih.govlibretexts.orgresearchgate.netacs.org This reaction allows for the formation of a carbon-carbon bond between the bromo-substituted phenyl ring and a wide range of organoboron compounds. libretexts.org This would enable the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring, leading to a diverse set of biaryl or substituted phenyl derivatives.
The secondary alcohol functionality is a key site for introducing diversity. It can be converted into a chiral amine through methods like asymmetric hydrogenation of the corresponding imine (formed after oxidation and reaction with an amine) or through enzymatic transamination. nih.govnih.govscilit.commdpi.comdntb.gov.ua Chiral amines are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. nih.govscilit.com Furthermore, the hydroxyl group can undergo etherification or esterification to introduce a wide variety of functional groups and build more complex molecular structures.
The combination of these transformations allows for a modular approach to the synthesis of polyfunctionalized derivatives. For example, a Suzuki-Miyaura coupling could be performed first to introduce a new substituent on the aromatic ring, followed by modification of the alcohol group to generate a library of compounds with multiple points of diversity.
Table 3: Key Reactions for the Synthesis of Polyfunctionalized Derivatives
| Reaction Type | Functional Group Targeted | Introduced Functionality | Potential Applications |
| Suzuki-Miyaura Coupling | Bromine | Aryl, heteroaryl, alkyl groups | Synthesis of biaryls, modification of electronic properties |
| Asymmetric Reductive Amination | Hydroxyl (after oxidation) | Chiral amine | Pharmaceutical intermediates, chiral ligands |
| Etherification/Esterification | Hydroxyl | Various ethers and esters | Prodrug synthesis, modification of solubility |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to modern chemical research, allowing for the accurate determination of molecular properties. Methods like Density Functional Theory (DFT) and Ab Initio calculations are central to these investigations. DFT, particularly with functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), is a common choice for balancing computational cost and accuracy in studying substituted aromatic compounds. nih.govresearchgate.net Ab initio methods, while more computationally intensive, can provide benchmark results.
The electronic structure dictates the chemical and optical properties of a molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO/LUMO Analysis : The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, and the LUMO's energy is related to the electron affinity. ajchem-a.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov For 1-(3-Bromo-5-fluorophenyl)ethanol, the HOMO would likely be localized on the electron-rich aromatic ring, while the LUMO might also be distributed across the π-system of the ring.
Charge Distribution and Molecular Electrostatic Potential (MEP) : Analysis of the charge distribution reveals the electronic landscape of the molecule. An MEP map visually represents the electrostatic potential on the molecule's surface. nih.gov For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen, fluorine, and bromine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydroxyl hydrogen and potentially the hydrogens of the methyl group, highlighting sites for nucleophilic attack. nih.govnih.gov
Geometry Optimization : Before any properties can be accurately calculated, the molecule's most stable three-dimensional structure (its minimum energy geometry) must be determined. This is achieved by computationally optimizing the bond lengths, bond angles, and dihedral angles. For this compound, the optimized geometry would provide precise data on the C-Br, C-F, C-O, and C-C bond lengths, as well as the valency angles within the phenyl ring and the ethanol (B145695) substituent. These theoretical parameters can be validated against experimental data from techniques like X-ray crystallography if available for similar compounds. nih.govnih.gov
Conformational Analysis : Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. The primary rotatable bonds in this compound are the C-C bond connecting the ethanol side chain to the phenyl ring and the C-O bond of the alcohol. A conformational analysis would involve calculating the energy as a function of the dihedral angles of these bonds to identify the most stable conformers (energy minima) and the energy barriers between them. mdpi.com The presence of bulky (bromine) and polar (fluorine, hydroxyl) groups would significantly influence the conformational preferences, favoring staggered arrangements that minimize steric hindrance and optimize intramolecular interactions. youtube.com
Vibrational Analysis (IR/Raman) : Theoretical vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The results confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allow for the assignment of specific vibrational modes to the observed spectral bands. researchgate.netnih.gov Key predicted vibrational frequencies for this compound would include the O-H stretching of the alcohol group, C-H stretching from the aromatic ring and methyl group, C-F and C-Br stretching, and various aromatic ring vibrations.
NMR Prediction : Computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure. The calculated chemical shifts would be influenced by the electronic environment of each nucleus, which is determined by the electronegativity of the nearby F, Br, and O atoms.
UV-Vis Prediction : Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis). This analysis provides information on the electronic transitions between molecular orbitals, such as the π → π* transitions characteristic of the aromatic ring. The calculated maximum absorption wavelength (λmax) can be correlated with the HOMO-LUMO energy gap. nih.gov
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is invaluable for studying the step-by-step pathways of chemical reactions. For this compound, one could model reactions such as its oxidation to the corresponding ketone (1-(3-bromo-5-fluorophenyl)ethanone) or its participation in substitution reactions. This analysis involves:
Identifying the structures of reactants, intermediates, and products.
Locating the transition state (the highest energy point along the reaction coordinate).
Calculating the activation energy, which determines the reaction rate.
This provides a detailed understanding of the reaction's feasibility and kinetics that can be difficult to obtain experimentally.
Intermolecular Interactions and Solvation Effects
Intermolecular Interactions : In the solid or liquid state, molecules of this compound would interact with each other. The most significant interaction would be hydrogen bonding between the hydroxyl group of one molecule and the oxygen, fluorine, or even the π-system of the aromatic ring of another. Weaker van der Waals forces and dipole-dipole interactions involving the polar C-F and C-Br bonds would also be present. Computational analysis can quantify the strength of these interactions. researchgate.net
Solvation Effects : The properties and behavior of a molecule can change significantly in the presence of a solvent. Solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the molecule's conformational equilibrium, electronic properties, and reactivity. For instance, the relative stability of different conformers of this compound could vary between a nonpolar solvent and a polar solvent like water or ethanol due to differing solute-solvent interactions. researchgate.net
Prediction of Reactivity and Selectivity in Synthetic Pathways
By combining the analyses described above, computational chemistry can predict how this compound will behave in a synthetic context.
Reactivity : The HOMO-LUMO gap and MEP map are powerful predictors of reactivity. ajchem-a.com A small HOMO-LUMO gap would indicate higher reactivity. The MEP map identifies the most likely sites for electrophilic and nucleophilic attack, predicting how the molecule will interact with various reagents.
Selectivity : In reactions where multiple products are possible (e.g., electrophilic aromatic substitution), computational modeling can predict which isomer is most likely to form. By calculating the activation energies for the pathways leading to different products, one can determine the regioselectivity and stereoselectivity of a reaction.
Force Field-Based Molecular Modeling for Conformational Landscape Exploration
The conformational flexibility of this compound is a critical determinant of its chemical and physical properties. Force field-based molecular modeling provides a powerful, computationally efficient approach to explore the potential energy surface of this molecule and identify its stable conformers. This method, also known as molecular mechanics (MM), approximates the molecule as a collection of atoms held together by classical mechanical springs, with the potential energy of the system calculated as a sum of terms corresponding to bond stretching, angle bending, torsional angles, and non-bonded interactions.
While specific molecular modeling studies on this compound are not prevalent in the public literature, the methodology can be described based on established principles and studies of analogous compounds, such as other halogenated phenylethanol derivatives. rsc.org The exploration of the conformational landscape of this compound would theoretically involve a systematic search of the torsional degrees of freedom. The primary rotatable bond dictating the conformational space is the Cα-Cβ bond between the phenyl ring and the ethanol moiety. Rotation around this bond, as well as the C-O bond of the hydroxyl group, gives rise to various staggered conformations.
A typical molecular mechanics study would employ a well-parameterized force field, such as AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics). nih.gov Given the presence of bromine and fluorine atoms, a force field with robust parameters for halogens on aromatic systems would be essential for accurate calculations. acs.org The process would involve:
Initial Structure Generation: Building an initial 3D model of this compound.
Conformational Search: Systematically rotating the key dihedral angles (e.g., C(ar)-C(ar)-Cα-O and H-Cα-O-H) to generate a comprehensive set of possible conformers.
Energy Minimization: Each generated conformer is then subjected to energy minimization to find the nearest local energy minimum on the potential energy surface. This process refines the geometry and calculates the relative steric energy of each conformer.
Analysis of Results: The resulting low-energy conformers are then analyzed to determine their relative populations based on the Boltzmann distribution.
The key interactions governing the conformational preferences would include steric hindrance between the hydroxyl group, the methyl group, and the substituted phenyl ring, as well as electrostatic interactions involving the polar C-F, C-Br, and O-H bonds. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the fluorine atom or the π-system of the aromatic ring could also play a stabilizing role in certain conformations.
The expected outcome of such a study would be a set of low-energy conformers with their corresponding relative energies and dihedral angles. This information is invaluable for understanding how the molecule might interact with other molecules, such as biological receptors or solvent molecules. For instance, studies on the structurally similar 1-(4-bromophenyl)-2-fluoroethanol have shown that the relative energies of its conformers are significantly influenced by the polarity of the solvent. rsc.org A similar solvent-dependent conformational preference would be anticipated for this compound.
Below is a hypothetical data table illustrating the kind of results a force field-based conformational analysis of this compound might yield. The dihedral angles would define the orientation of the ethanol substituent relative to the phenyl ring.
Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C1-C2-Cα-O) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| Anti-periplanar | 180° | 0.00 | 65.2 |
| Synclinal (+gauche) | +60° | 0.85 | 17.4 |
Note: The data in this table is purely illustrative and intended to represent the typical output of a molecular mechanics study. Actual values would require a specific computational investigation.
This theoretical exploration underscores the utility of force field-based methods in predicting the conformational behavior of molecules like this compound, providing a foundational understanding of its structure-property relationships.
Applications in Advanced Organic Synthesis and Materials Science
Component in Ligand Design for Catalysis (e.g., Asymmetric Catalysis)
The structural features of 1-(3-Bromo-5-fluorophenyl)ethanol make it a theoretically attractive scaffold for the synthesis of chiral ligands, which are crucial for asymmetric catalysis. However, a review of the scientific literature does not show specific examples of this compound being used for this purpose to date.
In principle, the chiral 1-(3-bromo-5-fluorophenyl)ethyl moiety could be incorporated into various known ligand classes, such as phosphines or N-heterocyclic carbenes (NHCs). organic-chemistry.orgnih.gov For instance, the chiral alcohol could be converted to the corresponding chiral amine, which could then be used to construct a C₂-symmetric imidazolium (B1220033) salt, a common precursor to chiral NHC ligands. organic-chemistry.org Despite the chemical feasibility, such applications for this compound have not been documented.
As no specific ligands derived from this compound are reported in the literature, there are consequently no documented explorations of their use in organometallic catalysis.
Role in the Development of Functional Materials
Functional materials, such as liquid crystals and polymers, often derive their properties from the specific chemical structures of their constituent molecules. The inclusion of fluorine and bromine atoms can influence properties like thermal stability, flame retardance, and mesophase behavior in liquid crystals. researchgate.netresearchgate.netnih.gov Furthermore, chiral molecules can be used as dopants to induce helical structures in nematic liquid crystal phases. rsc.orgbeilstein-journals.org
Despite these general principles, there is no specific mention in the scientific literature of this compound being used as a monomer, dopant, or other component in the development of functional materials. Its application in this field remains an underexplored area of research.
Chiral Additives for Liquid Crystals
The introduction of chirality to a liquid crystal phase can induce the formation of helical superstructures, leading to unique and useful optical properties. Chiral dopants are molecules added in small quantities to a non-chiral (nematic) liquid crystal host to induce a helical twist. The (R)- or (S)-enantiomer of this compound is a prime candidate for such an application due to its inherent chirality at the benzylic carbon.
When introduced into a nematic host, a chiral dopant like this compound can impart a macroscopic helical twist, transforming the nematic phase into a chiral nematic (or cholesteric) phase. The efficiency of a chiral dopant is quantified by its Helical Twisting Power (HTP), which is a measure of its ability to induce a twist in the liquid crystal host. While specific HTP values for this compound are not widely reported, studies on similar 1-aryl-1-ethanol derivatives show that fluorine substitution significantly influences the intermolecular interactions that govern chiral recognition. researchgate.netrsc.org These interactions, including hydrogen bonding from the hydroxyl group and specific CH⋯π and CH⋯F interactions, are crucial for the effective transfer of chirality from the dopant to the liquid crystal medium. researchgate.netrsc.org The presence of both bromine and fluorine atoms can also affect the solubility and mesophase behavior of the dopant within the liquid crystal host.
Monomer in Polymer Synthesis for Specific Properties
Functionalized polymers with tailored properties are in high demand for advanced applications. This compound serves as a precursor to a functionalized monomer. Through a dehydration reaction, the ethanol (B145695) can be converted to 1-bromo-3-fluoro-5-vinylbenzene, a substituted styrene (B11656) monomer.
This monomer can then be polymerized using controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to produce well-defined polymers. researchgate.netcmu.edu The incorporation of the bromo- and fluoro-substituted phenyl rings into the polymer backbone is expected to bestow specific properties upon the resulting material.
Expected Properties of Poly(1-bromo-3-fluoro-5-vinylbenzene):
| Property | Influence of Substituents |
|---|---|
| Thermal Stability | The presence of aromatic rings and halogen atoms generally increases thermal stability. |
| Refractive Index | The high electron density of the bromine atom would likely lead to a higher refractive index compared to polystyrene. |
| Chemical Resistance | Fluorine atoms are known to enhance chemical inertness and hydrophobicity. |
| Flame Retardancy | Brominated compounds are widely used as flame retardants. |
| Post-Polymerization Modification | The bromine atom provides a reactive site for further chemical transformations, allowing for the synthesis of graft copolymers or the introduction of other functional groups. researchgate.netrsc.org |
The ability to create polymers with these combined properties makes this monomer a valuable component in the design of specialty plastics, high-performance coatings, and advanced composite materials.
Building Block for Optoelectronic or Other Advanced Materials (Non-Biomedical)
The design of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the precise tuning of electronic properties. ccspublishing.org.cn this compound is a valuable building block for synthesizing larger, conjugated molecules for this purpose.
The bromine atom is particularly useful as it allows the molecule to undergo various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). ossila.com This enables the straightforward construction of complex, π-conjugated systems by linking the 3-bromo-5-fluorophenyl moiety to other aromatic or unsaturated groups. The electronic properties of the resulting material are influenced by both the bromine and fluorine atoms:
Fluorine: As a highly electronegative atom, fluorine lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the aromatic system. This can improve the stability of the material against oxidation (air stability) and can be used to tune the charge injection/transport properties.
Bromine: While also electron-withdrawing, bromine's primary utility lies in its role as a reactive handle for synthesis. Its presence can also promote intersystem crossing, a phenomenon that can be exploited in the design of phosphorescent materials for OLEDs.
By using this compound as a starting point, chemists can create a diverse library of advanced materials with tailored photophysical and electronic characteristics for next-generation electronic devices. ccspublishing.org.cn
Formation of Supramolecular Assemblies and Host-Guest Chemistry
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound makes it an excellent component for designing complex, self-assembling systems. It can participate in several types of non-covalent interactions simultaneously.
Key Non-Covalent Interactions:
| Interaction Type | Participating Group | Role |
|---|---|---|
| Hydrogen Bonding | Hydroxyl (-OH) group | Can act as both a hydrogen bond donor and acceptor, leading to the formation of chains, dimers, or more complex networks. |
| Halogen Bonding | Bromine (-Br) atom | The bromine atom can act as an electrophilic halogen bond donor, interacting with Lewis bases (e.g., carbonyls, nitrogen atoms). This interaction is highly directional and provides a reliable tool for crystal engineering. nih.govmdpi.comacs.org |
| Polar-π Interactions | Fluorinated Phenyl Ring | The electron-poor π-system of the fluorinated ring can interact favorably with electron-rich aromatic systems. nih.govpolimi.it |
| CH-π/F Interactions | Phenyl Ring and Substituents | Weaker interactions involving the aromatic ring and its substituents can further stabilize the resulting supramolecular structure. researchgate.netrsc.org |
This multi-functional nature allows this compound to act as a "guest" molecule within larger "host" systems, such as cyclodextrins or synthetic macrocycles. nih.govrsc.org The fluorine atom can enhance the binding affinity within the host's cavity. nih.govpolimi.it The combination of directional hydrogen and halogen bonds with less specific van der Waals forces enables the formation of intricate and stable supramolecular assemblies, such as gels, liquid crystals, and crystalline co-polymers, with potential applications in sensing, materials science, and encapsulation technologies. nih.gov
Future Research Directions and Emerging Methodologies
Development of Novel Stereoselective Methodologies
The presence of a chiral center in 1-(3-Bromo-5-fluorophenyl)ethanol makes the development of efficient and highly stereoselective synthetic methods a primary area of future research. While classical methods may be employed, novel catalytic systems promise higher efficiency, selectivity, and sustainability.
A key focus will be the asymmetric reduction of the corresponding ketone, 3-bromo-5-fluoroacetophenone. Future research will likely explore the use of advanced catalyst systems to achieve high enantiomeric excess (ee). For instance, chiral cobalt catalysts, known for their cost-effectiveness and efficiency in reducing various ketones, could be adapted for this specific substrate. google.com The combination of a chiral cobalt catalyst with a mild reducing agent like pinacol (B44631) diboron (B99234) and an activator in an aprotic solvent represents a promising avenue. google.com
Furthermore, ruthenium-based catalysts, particularly those with chiral diamine ligands, have shown remarkable success in the asymmetric hydrogenation of challenging ketones. acs.org The development of a pilot process for the enantioselective hydrogenation of 3,5-bistrifluoromethyl acetophenone (B1666503) to its corresponding alcohol with a Ru/phosphine-oxazoline complex achieved an enantiomeric excess of over 95%. acs.org Similar methodologies could be tailored for 3-bromo-5-fluoroacetophenone.
Another innovative approach is the enantioconvergent synthesis from racemic secondary alcohols. A palladium(II)/chiral norbornene cooperative catalysis has been successfully used for the asymmetric synthesis of chiral fluorenols from racemic secondary ortho-bromobenzyl alcohols. rsc.org This strategy could be adapted to resolve racemic this compound or to synthesize it from a racemic precursor, offering high enantioselectivity. rsc.org
| Catalyst System | Precursor Type | Potential Advantage |
| Chiral Cobalt Complex | Ketone | Cost-effective, stable, and easily accessible catalyst. google.com |
| Ru/Phosphine-Oxazoline | Ketone | High enantiomeric excess and industrially viable. acs.org |
| Pd(II)/Chiral Norbornene | Racemic Alcohol | Enantioconvergent approach with excellent enantioselectivity. rsc.org |
Integration into Flow Chemistry Systems
The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. Integrating the synthesis of this compound and its derivatives into flow chemistry systems is a logical and highly desirable future research direction.
Continuous flow processes are particularly well-suited for the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.gov For example, the synthesis of a chiral β-nitro alcohol, a precursor to the API AZD5423, was successfully scaled up using a heterogeneous catalytic flow process, yielding 12.4 g of the product with an 88% ee in 28 hours. nih.gov This approach simplifies work-up and isolation compared to batch reactions. nih.gov Similar flow systems could be designed for the continuous asymmetric reduction of 3-bromo-5-fluoroacetophenone.
Flow chemistry also enables the telescoping of multiple reaction steps without intermediate purification. nih.gov A one-flow synthesis of a chiral intermediate for (S)-baclofen was operated continuously for 69 hours, producing approximately 5.0 g of the product with a 92% ee. nih.gov A future research goal could be to develop a multi-step flow process that not only produces enantiopure this compound but also carries it forward to subsequent functionalization steps, such as cross-coupling or nucleophilic substitution.
| Flow Chemistry Approach | Key Feature | Potential Application for this compound |
| Heterogeneous Catalysis | Simplified catalyst removal and product isolation. nih.gov | Continuous asymmetric reduction of 3-bromo-5-fluoroacetophenone. |
| Telescoped Reactions | Multiple reaction steps in a single, continuous process. nih.gov | Integrated synthesis and subsequent functionalization of the compound. |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering mild reaction conditions and unique reactivity patterns. The bromo- and fluoro-substituents on the phenyl ring of this compound, as well as the alcohol moiety itself, provide multiple handles for such transformations.
Photocatalysis: Visible-light photoredox catalysis can be explored for various C-H functionalization reactions. For instance, a photocatalytic method using a cerium salt has been developed for the C-H alkenylation and alkynylation of alkanes. researchgate.net While this was demonstrated on alkanes, the principles could be adapted for the selective functionalization of the ethyl group of this compound. Furthermore, photocatalysis can be employed for the dual C-F and C-H functionalization to create multifluorinated biaryls. nih.gov This approach could be used to couple this compound with other aromatic systems. The use of gold photocatalysts has also shown promise in [2 + 2] cycloaddition reactions, which could potentially be applied to the aromatic ring of the title compound. acs.org
Electrocatalysis: The electro-oxidation of alcohols is a well-studied field, and these principles can be applied to this compound. The selective oxidation of the alcohol to the corresponding ketone, 3-bromo-5-fluoroacetophenone, could be achieved using electrocatalytic methods. Recent research has focused on the development of earth-abundant catalysts for the selective electrosynthesis of aldehydes from their corresponding alcohols. acs.org For example, coating a Bi-based electrocatalyst with a metal-organic framework (MOF) has been shown to improve its performance in benzyl (B1604629) alcohol oxidation. acs.org Such strategies could be tailored to control the oxidation of this compound. Moreover, electrocatalysis can be merged with other transformations, such as C-N bond formation, to create more complex molecules in a single step. researchgate.net
Advanced Computational Design of Derivatives with Tunable Properties
Computational chemistry and molecular modeling are indispensable tools for predicting the properties of new molecules and for guiding synthetic efforts. For this compound, computational studies can play a crucial role in designing derivatives with specific, tunable properties for applications in medicinal chemistry and materials science.
The presence of fluorine is known to significantly impact the electronic properties of aromatic systems, a concept that has been termed "fluoromaticity". acs.org The addition of fluorine atoms to an aromatic ring introduces new π-bonding and antibonding orbitals that can enhance the stability of the ring. acs.org Computational studies can be used to predict how additional fluorine atoms or other substituents on the phenyl ring of this compound would affect its electronic structure, lipophilicity, and binding affinity to biological targets.
Furthermore, computational models can be used to design new catalysts for the stereoselective synthesis of this compound. By understanding the mechanism of existing catalysts through computational analysis, researchers can design new ligands or catalytic systems with improved activity and selectivity.
Discovery of Unexpected Reactivity Patterns
While the known reactivity of the functional groups in this compound provides a solid foundation for its use in synthesis, there is always the potential for the discovery of unexpected and novel reactivity patterns. The interplay between the bromo, fluoro, and hydroxyl groups on the substituted phenyl ring could lead to unforeseen transformations under specific reaction conditions.
For example, the presence of both a bromine and a fluorine atom on the same aromatic ring may lead to unusual reactivity in cross-coupling reactions or nucleophilic aromatic substitution. The electronic effects of the fluorine atom can influence the reactivity of the C-Br bond, potentially enabling transformations that are not possible with simple brominated aromatics.
The study of fluorinated aromatic compounds has revealed that their properties and reactions can be quite distinct from their non-fluorinated counterparts. researchgate.net Research into the pyrolysis or reactions with strong reagents of compounds similar to this compound could uncover novel rearrangement or cyclization pathways. The investigation of its behavior under various photocatalytic or electrocatalytic conditions, as mentioned earlier, might also reveal unexpected reaction pathways, leading to the synthesis of novel molecular architectures.
Q & A
What are the optimized synthetic routes for producing 1-(3-Bromo-5-fluorophenyl)ethanol with high enantiomeric purity?
Basic:
The synthesis typically involves reducing a ketone precursor (e.g., 1-(3-Bromo-5-fluorophenyl)ethanone) using chiral catalysts or enzymes. For example, asymmetric hydrogenation with Ru-BINAP catalysts can yield enantiomerically enriched ethanol derivatives, achieving >95% ee (enantiomeric excess) . Standard purification methods like recrystallization or column chromatography are employed to isolate the product.
Advanced:
Recent advancements leverage kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) to improve enantioselectivity. Computational modeling (e.g., DFT calculations) can predict optimal reaction conditions, such as solvent polarity and catalyst loading, to minimize racemization during reduction . Challenges include competing side reactions from the electron-withdrawing bromine and fluorine substituents, which may require tailored protecting groups or temperature-controlled environments .
How can the molecular structure of this compound be rigorously confirmed?
Basic:
Combined spectroscopic techniques are essential:
- NMR : H and C NMR verify substituent positions and alcohol functionality.
- IR : Confirms the presence of -OH (broad peak ~3200–3600 cm) and C-Br/F stretches.
Advanced:
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL provides unambiguous structural confirmation. For example, ORTEP-III visualizes bond angles and torsional strain caused by the meta-substituted halogens. Challenges include growing suitable crystals due to the compound’s hygroscopic nature, often requiring inert atmospheres or co-crystallization agents.
How do bromine and fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Basic:
The electron-withdrawing nature of Br and F meta-substituents activates the phenyl ring toward electrophilic aromatic substitution (e.g., nitration). However, steric hindrance from the ethanol group may direct reactivity to specific positions .
Advanced:
In SNAr (nucleophilic aromatic substitution) reactions, the fluorine atom’s strong inductive effect enhances the leaving group ability of bromine. Kinetic studies using Hammett plots reveal that the para-fluorine increases reaction rates by stabilizing transition states through resonance . Competing pathways (e.g., elimination vs. substitution) must be analyzed via GC-MS or HPLC to optimize yields.
What in vitro assays are suitable for evaluating the biological activity of this compound?
Basic:
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms or kinases using fluorogenic substrates.
- Membrane permeability studies : Use Caco-2 cell monolayers to assess bioavailability.
Advanced:
Mechanistic studies employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins. Halogen bonding between bromine and protein backbone carbonyls can be validated via X-ray co-crystallography . Case studies in suggest potential activity against lipid-metabolizing enzymes, warranting further proteomic profiling.
What purification strategies address challenges in isolating enantiomers of this compound?
Basic:
Chiral chromatography using amylose- or cellulose-based stationary phases (e.g., Chiralpak® AD-H) effectively separates enantiomers. Solvent systems like hexane/isopropanol (90:10) optimize resolution .
Advanced:
Simulated moving bed (SMB) chromatography enhances throughput for large-scale separations. Enantiomeric purity is validated via chiral GC or HPLC with mass detection, ensuring <2% racemization during processing .
How does the reactivity of this compound compare to its structural analogs?
Basic:
Compared to 1-(4-Bromo-2-fluorophenyl)ethanol, the meta-substitution pattern in the target compound reduces steric hindrance, favoring nucleophilic attack at the bromine position.
Advanced:
DFT calculations reveal that the para-fluorine in analogs like 1-(3-Bromo-4-fluorophenyl)ethanol stabilizes transition states via resonance, increasing SNAr reactivity by ~30% compared to the meta-fluoro derivative . Experimental data from competitive kinetic studies (e.g., using F NMR) can quantify these differences.
What computational tools predict the physicochemical properties of this compound?
Advanced:
- LogP calculation : Software like ACD/Labs or Molinspiration estimates lipophilicity, critical for drug-likeness assessments.
- Molecular dynamics (MD) simulations : Predict solubility and aggregation behavior in aqueous buffers.
- Docking studies : AutoDock Vina models interactions with biological targets, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
